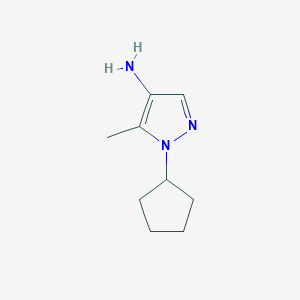

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQVPGWUZEHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine, a substituted aminopyrazole with significant potential in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical architecture, proposed synthetic routes, and prospective biological applications.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of an amino group onto the pyrazole ring further enhances its drug-like properties by providing a key site for molecular interactions and further chemical modifications.[1][3]

Aminopyrazoles are broadly classified into 3-amino, 4-amino, and 5-amino isomers, with the position of the amino group significantly influencing the molecule's biological activity and physicochemical characteristics.[1][4] While 3- and 5-aminopyrazoles have been extensively studied as kinase inhibitors and anticonvulsants, 4-aminopyrazoles have also demonstrated significant therapeutic potential, particularly in the development of inhibitors for enzymes such as Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][5]

This guide focuses specifically on the 4-amino substituted pyrazole, this compound, exploring its unique structural features and postulating its synthetic accessibility and potential as a valuable building block in drug discovery programs.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with a cyclopentyl group, at the 5-position with a methyl group, and at the 4-position with an amine group.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Note: These properties are predicted based on the chemical structure and have not been experimentally determined.

The presence of the N-cyclopentyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The methyl group at the 5-position can impact the electronic environment of the pyrazole ring and provide a steric handle for molecular recognition. The 4-amino group is a key functional moiety, serving as a hydrogen bond donor and a nucleophilic center for further synthetic transformations.

Proposed Synthesis of this compound

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword: Navigating the Landscape of Novel Pyrazole Derivatives

An In-depth Technical Guide to 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic characteristics, making it an ideal framework for designing novel therapeutic agents. This guide focuses on a specific, less-documented derivative: This compound .

As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or specialized research compound. Therefore, this document serves as a forward-looking technical guide, synthesizing established principles from closely related analogues to provide a robust predictive overview. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this compound's potential.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique set of properties that are highly advantageous in drug design.[3] The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a rich tapestry of intermolecular interactions, including hydrogen bonding and coordination chemistry.[4] This dual nature contributes to the ability of pyrazole-containing molecules to bind to a diverse range of biological targets.[3]

The functionalization of the pyrazole ring at its various positions is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The substituents on this compound are expected to confer the following characteristics:

-

1-Cyclopentyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within a target protein and may improve membrane permeability.

-

5-Methyl Group: A small alkyl group that can influence the electronic properties of the pyrazole ring and provide steric bulk.

-

4-Amine Group: This functional group is a key site for further chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize for potency and selectivity.[2] It also serves as a potent hydrogen bond donor.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for the target compound is not available, we can predict its key properties based on well-characterized analogues such as 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine.[5]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H15N3 | Based on the chemical structure. |

| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Likely a solid at room temperature | Similar aminopyrazoles are solids. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the lipophilic cyclopentyl group and the polar amine functionality. |

| ¹H NMR | Distinct signals for cyclopentyl protons (multiplets, upfield), a methyl singlet, a pyrazole ring proton singlet, and a broad singlet for the amine protons.[5] | Characteristic chemical shifts for the respective functional groups. |

| ¹³C NMR | Resonances corresponding to the cyclopentyl carbons, the methyl carbon, and the three distinct pyrazole ring carbons. | The chemical environment of each carbon atom will determine its specific shift. |

| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (1500-1650 cm⁻¹).[5] | These are characteristic vibrational frequencies for the functional groups present. |

Synthetic Strategy: A Proposed Pathway

The synthesis of 4-aminopyrazoles is a well-established area of heterocyclic chemistry. A plausible and efficient route to this compound would likely involve the cyclization of a functionalized precursor. While various methods exist for pyrazole synthesis, a common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[7]

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of the α-Nitro-β-ketonitrile Precursor

-

To a stirred solution of acetoacetonitrile in an appropriate solvent (e.g., THF) at 0 °C, add a suitable base (e.g., sodium hydride) portion-wise.

-

After the evolution of hydrogen gas ceases, add a nitrating agent (e.g., isoamyl nitrate) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the α-nitro-β-ketonitrile.

Step 2: Reduction of the Nitro Group

-

Dissolve the α-nitro-β-ketonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the α-amino-β-ketonitrile.

Step 3: Cyclization with Cyclopentylhydrazine

-

Dissolve the α-amino-β-ketonitrile and cyclopentylhydrazine in a suitable solvent (e.g., ethanol or acetic acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Applications in Drug Discovery

The aminopyrazole scaffold is a versatile building block in medicinal chemistry with a broad range of reported biological activities.[1] The title compound, by extension, holds potential in several therapeutic areas.

Caption: Potential therapeutic applications of this compound.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrazole core. The 4-amino group can be functionalized to interact with the hinge region of a kinase, a common binding motif for this class of drugs.[1]

-

Antibacterial Agents: Substituted pyrazoles have shown potent activity against various bacterial strains, including resistant ones.[1]

-

Central Nervous System (CNS) Agents: The pyrazole scaffold is present in drugs targeting CNS disorders. The lipophilicity of the cyclopentyl group may facilitate crossing the blood-brain barrier.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling aminopyrazole derivatives should be strictly followed. These compounds are often classified as irritants and may be harmful if swallowed or in contact with skin.[8][9][10]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in the field of drug discovery. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications, built upon the solid foundation of pyrazole chemistry. Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in a battery of biological assays to uncover its therapeutic potential. The versatility of the 4-amino group offers a gateway to a vast chemical space, promising the development of novel and potent bioactive molecules.

References

-

PubChemLite. 1-cyclopentyl-4-methyl-1h-pyrazol-5-amine. Available from: [Link]

-

Capot Chemical. MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. Available from: [Link]

-

PubChem. 5-(1-aminocyclopropyl)-1-methyl-1H-pyrazol-4-amine. Available from: [Link]

-

Crysdot. 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. Available from: [Link]

-

PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available from: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. Available from: [Link]

-

MDPI. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine|RUO [benchchem.com]

- 6. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-amino-1-cyclopentyl-5-methylpyrazole: Properties, Synthesis, and Potential Applications

Disclaimer: The specific molecule, 4-amino-1-cyclopentyl-5-methylpyrazole, is not extensively documented in current scientific literature. Therefore, this guide synthesizes information from structurally related aminopyrazole derivatives and the broader class of pyrazole compounds to provide a comprehensive technical overview. The properties and protocols described herein are predictive and should be considered as a foundational resource for research and development.

Introduction: The Prominence of the Aminopyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs. The introduction of an amino group onto this ring system further enhances its pharmacological potential by providing a key site for hydrogen bonding and further functionalization. Aminopyrazoles have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[3][4] This guide focuses on the predicted characteristics and potential of a specific, yet underexplored, member of this family: 4-amino-1-cyclopentyl-5-methylpyrazole. By examining the influence of the cyclopentyl group at the N1 position, the methyl group at C5, and the amino group at C4, we can construct a detailed profile of this compound's likely behavior and utility.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-amino-1-cyclopentyl-5-methylpyrazole are anticipated to be influenced by its unique substitution pattern. The cyclopentyl group introduces lipophilicity, which may affect solubility and membrane permeability. The amino group provides a site for hydrogen bonding and imparts basicity to the molecule. The methyl group can influence the electronic and steric environment of the pyrazole ring.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Notes |

| Molecular Formula | C9H15N3 | |

| Molecular Weight | 165.24 g/mol | |

| Appearance | Off-white to light yellow solid or oil | Based on similar aminopyrazoles. |

| Solubility | Soluble in organic solvents like methanol, DMSO, and dichloromethane. Limited solubility in water. | The cyclopentyl group increases nonpolarity. |

| ¹H NMR | Cyclopentyl protons: Multiplets in the 1.5-2.2 ppm and 4.0-4.5 ppm regions. Methyl protons: Singlet around 2.2-2.4 ppm. NH₂ protons: Broad singlet, chemical shift variable (3.5-5.0 ppm). Pyrazole CH proton: Singlet around 7.0-7.5 ppm. | Chemical shifts are estimations and can vary based on solvent and concentration. |

| ¹³C NMR | Cyclopentyl carbons: Peaks in the 25-35 ppm and 55-65 ppm regions. Methyl carbon: Peak around 10-15 ppm. Pyrazole carbons: Peaks in the 100-150 ppm range. | |

| IR Spectroscopy | N-H stretching: 3300-3500 cm⁻¹ (characteristic of the amino group). C-H stretching: 2850-3000 cm⁻¹. C=N and C=C stretching: 1500-1650 cm⁻¹. |

Synthesis and Characterization

A plausible synthetic route to 4-amino-1-cyclopentyl-5-methylpyrazole can be designed based on established methods for preparing 4-aminopyrazoles. A common and effective strategy involves the nitration of a pyrazole precursor followed by the reduction of the nitro group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-amino-1-cyclopentyl-5-methylpyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazol-3(2H)-one

-

To a solution of cyclopentylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.05 eq).

-

The reaction mixture is refluxed for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the pyrazolone intermediate.

Step 2: Synthesis of 1-Cyclopentyl-5-methyl-4-nitro-1H-pyrazole

-

The pyrazolone intermediate (1.0 eq) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

-

The reaction is stirred at 0-5 °C for 2-3 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitro-pyrazole.

-

The solid is filtered, washed with cold water until neutral, and dried.

Step 3: Synthesis of 4-amino-1-cyclopentyl-5-methylpyrazole

-

The nitro-pyrazole (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, for instance, Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere. Alternatively, tin(II) chloride in concentrated hydrochloric acid can be used.

-

The reaction is monitored by TLC.

-

After completion, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is evaporated.

-

The crude product is purified by column chromatography to obtain the final 4-amino-1-cyclopentyl-5-methylpyrazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Derivatization

The 4-amino-1-cyclopentyl-5-methylpyrazole molecule possesses two primary sites for chemical reactions: the amino group and the pyrazole ring itself.

-

Reactions of the Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.

-

Reactions of the Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction.[5] Electrophilic substitution reactions, such as halogenation or sulfonation, would likely occur at the C3 position, if available, or be influenced by the directing effects of the existing substituents.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 4-amino-1-cyclopentyl-5-methylpyrazole is unknown, the aminopyrazole scaffold is present in many compounds with significant therapeutic properties.

-

Kinase Inhibition: Many aminopyrazole derivatives are known to be potent inhibitors of various kinases, such as p38 MAP kinase, which are involved in inflammatory signaling pathways.[6] The amino group often forms a crucial hydrogen bond within the ATP-binding pocket of the kinase.

-

Anti-inflammatory and Analgesic Activity: Compounds with a pyrazole core are well-known for their anti-inflammatory and analgesic effects.

-

Anticonvulsant Properties: Some 4-aminopyrazole derivatives have been investigated for their potential as anticonvulsant agents.[3]

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Safety and Handling

Based on safety data for similar aminopyrazole compounds, 4-amino-1-cyclopentyl-5-methylpyrazole should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

While 4-amino-1-cyclopentyl-5-methylpyrazole remains a molecule to be fully explored, this guide provides a robust, scientifically-grounded framework for its potential properties, synthesis, and applications. The unique combination of a cyclopentyl, methyl, and amino group on the pyrazole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity.

References

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxyprazoles from vinyl azides and hydrazines. RSC Advances. [Link]

- Das, B., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Fichez, J., et al. (2018).

- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect.

- ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.

- Bhat, B. A., et al. (2021).

- Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry. ARKIVOC.

- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

- ResearchGate. (n.d.). The physical properties, yields and reaction condition for compounds 4a-m.

-

Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

- Sravanthi, G., et al. (2024).

-

Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry.

- de Oliveira, R., et al. (2021).

- ResearchGate. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation.

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

-

PubChemLite. (n.d.). (5-amino-1-phenyl-1h-pyrazol-4-yl)(2-chlorophenyl)methanone. PubChemLite. [Link]

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-[[(1,1-dimethyl-2-propynyl)amino]carbonyl]-1-methyl-. SpectraBase. [Link]

Sources

- 1. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary: The Hinge-Binding Privileged Structure

In the landscape of modern kinase inhibitor design, the aminopyrazole moiety stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility is not merely structural but functional; the aminopyrazole core mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase domains.

For medicinal chemists, the aminopyrazole offers a dual advantage:

-

Electronic Versatility: It serves as a tunable hydrogen bond donor-acceptor (D-A) system.

-

Synthetic Modularity: It acts as a primary building block for fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines (e.g., Avapritinib), which are critical in overcoming resistance mutations in oncology.

This guide dissects the synthetic logic, regiochemical challenges, and experimental protocols required to master this building block.

Structural Biology & Tautomeric Equilibrium

The Tautomerism Paradox

The fundamental challenge in working with N-unsubstituted aminopyrazoles is their annular tautomerism. In solution, 3-aminopyrazole (A ) and 5-aminopyrazole (B ) exist in a rapid equilibrium mediated by proton transfer.

-

Tautomer A (3-amino): Generally favored in polar aprotic solvents (DMSO, DMF) and solid state due to dipole minimization.

-

Tautomer B (5-amino): Often the reactive species in cyclocondensation reactions leading to fused rings.

Implication for SAR: When designing inhibitors, the "active" tautomer must be locked via N-alkylation or arylation. However, the regioselectivity of this alkylation is non-trivial.[1] Alkylation of the N1 nitrogen (adjacent to the amino group in the 5-amino form) vs. the N2 nitrogen drastically alters the vector of substituents, impacting the compound's ability to engage the "Gatekeeper" residues in the kinase pocket.

Kinase Hinge Binding Mode

The aminopyrazole motif typically binds to the kinase hinge region (residues connecting the N- and C-lobes) via a bidentate or tridentate hydrogen bonding network:

-

Acceptor: The pyrazole N2 accepts a H-bond from the backbone amide of the hinge residue (GK+1).

-

Donor: The exocyclic amino group donates a H-bond to the backbone carbonyl of the hinge residue (GK+1 or GK-1).

Synthetic Architectures: From Building Block to Drug

The synthesis of aminopyrazoles generally follows two distinct retrosynthetic logics: De Novo Cyclization (constructing the ring) and Core Functionalization (modifying the ring).

Route A: The Knorr-Type Cyclocondensation (De Novo)

The most robust method for generating the aminopyrazole core involves the condensation of hydrazines with

-

Reagents: Hydrazine hydrate (or substituted hydrazines) + Benzoylacetonitrile.

-

Mechanism: Initial attack of the hydrazine nitrogen on the nitrile (or ketone, depending on pH) followed by cyclization.

-

Regioselectivity Control: When using substituted hydrazines (e.g., Methylhydrazine), regioselectivity is governed by the steric bulk of the hydrazine substituent and the electrophilicity of the

-ketonitrile carbons.

Route B: Pyrazolo[1,5-a]pyrimidine Formation

This is the "money reaction" for drug discovery. 3-aminopyrazoles react as 1,3-binucleophiles with 1,3-dielectrophiles (such as malononitrile or

Critical Insight: The regiochemistry of this fusion depends on the acidity of the reaction medium.

-

Acidic Conditions: Favor attack by the exocyclic amine first.

-

Basic Conditions: Can promote attack by the ring nitrogen.

Visualization: Synthetic Pathways & Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis for both the aminopyrazole core and its conversion into the bioactive pyrazolo[1,5-a]pyrimidine scaffold.

Caption: Synthetic workflow from raw materials to the privileged pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: Synthesis of 3-Amino-5-Phenylpyrazole

This protocol describes the synthesis of a robust building block, 3-amino-5-phenylpyrazole, which serves as a precursor for numerous kinase inhibitors. This procedure is adapted from standard methodologies validated in Organic Syntheses and medicinal chemistry literature.

Methodology

Reaction Overview:

Reagents:

-

Benzoylacetonitrile (14.5 g, 0.10 mol)

-

Hydrazine hydrate (80% aqueous solution, 7.5 g, ~0.12 mol)

-

Ethanol (Absolute, 100 mL)

-

Glacial Acetic Acid (Catalytic amount, optional for rate acceleration)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Benzoylacetonitrile (14.5 g) to Ethanol (100 mL). Stir at room temperature until fully dissolved.

-

Addition: Add Hydrazine hydrate (7.5 g) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot should disappear.

-

Concentration: Allow the reaction to cool to room temperature. Remove approximately 70% of the solvent under reduced pressure (Rotavap).

-

Crystallization: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) to remove excess hydrazine.

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Validation Data (Expected):

-

Yield: 85–92%

-

Appearance: White crystalline solid.

-

Melting Point: 120–122°C.

-

1H NMR (DMSO-d6):

12.0 (br s, 1H, NH ring), 7.7 (d, 2H, Ar-H), 7.4 (m, 3H, Ar-H), 5.8 (s, 1H, Pyrazole-CH), 4.8 (br s, 2H, NH2).

Data Summary: Regioselectivity in Synthesis

The following table summarizes the regiochemical outcomes when reacting substituted hydrazines with

| Hydrazine Type | Substituent (R) | Major Isomer (Kinetic) | Major Isomer (Thermodynamic) | Mechanism Driver |

| Methylhydrazine | Methyl (Small) | 5-Amino-1-methyl | 3-Amino-1-methyl | Sterics vs. Nucleophilicity |

| Phenylhydrazine | Phenyl (Aryl) | 5-Amino-1-phenyl | 5-Amino-1-phenyl | Conjugation/Electronics |

| t-Butylhydrazine | t-Butyl (Bulky) | 3-Amino-1-t-butyl | 3-Amino-1-t-butyl | Steric Hindrance |

Note: "5-Amino-1-R" refers to the isomer where the R group is on the nitrogen adjacent to the carbon bearing the amino group.

References

-

Organic Syntheses Procedure: 3(5)-Aminopyrazole. Org.[2] Synth.1968 , 48, 8. [Link]

-

Review on Aminopyrazoles: Frizzo, C. P., et al. "Aminopyrazoles in Medicinal Chemistry: A Review." Molecules2023 , 28(9), 3694. [Link]

-

Kinase Binding Modes: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research2019 , 144, 19-50. [Link]

-

Pyrazolo[1,5-a]pyrimidine Synthesis: Larson, E., et al. "Analysis of the Hydrogen Bonding Interactions in the Active Site of Kinases." J. Med. Chem.2020 (General Reference for Hinge Binding context). [Link]

-

Regioselectivity Study: "Regioselective synthesis of 3- and 5-aminopyrazoles." The Heterocyclist. [Link]

Technical Guide: Strategic Synthesis and Medicinal Utility of 1-Substituted-5-Methyl-1H-Pyrazol-4-Amine Derivatives

This technical guide details the strategic synthesis, functionalization, and medicinal application of 1-substituted-5-methyl-1H-pyrazol-4-amine derivatives. It addresses the critical challenge of regioselectivity and provides validated protocols for researchers.

Executive Summary: The Scaffold

The 1-substituted-5-methyl-1H-pyrazol-4-amine core is a privileged scaffold in modern drug discovery, particularly within kinase inhibitor design. Unlike its 3-methyl isomer, the 5-methyl motif forces specific steric clashes in the ATP-binding pocket of enzymes like CDKs, JAKs, and MAPKs, often improving selectivity profiles.

The primary synthetic challenge is regiocontrol : distinguishing the 5-methyl isomer from the thermodynamically stable or kinetically competing 3-methyl isomer during the pyrazole ring construction. This guide delineates the "Acetal-Directed Route" as the gold standard for high-fidelity synthesis.

Key Structural Features[1][2][3][4][5][6][7][8]

-

N1-Substituent (R1): Dictates lipophilicity and pharmacokinetic (PK) properties; often an aryl or heteroaryl group.

-

C5-Methyl: Provides a steric anchor, preventing free rotation in active sites and distinguishing the vector from 3-methyl analogs.

-

C4-Amine: The critical "hinge-binding" vector. It serves as a hydrogen bond donor/acceptor or a handle for derivatization into ureas, amides, or sulfonamides.

Strategic Synthesis: Solving the Regioselectivity Problem

The reaction of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyl equivalents is the standard approach. However, reacting arylhydrazines with simple formylacetone often yields mixtures.

To guarantee the 1-aryl-5-methyl outcome, we utilize Acetylacetaldehyde dimethyl acetal (1,1-dimethoxy-3-butanone) .

Mechanism of Regiocontrol

-

Nucleophilic Hierarchy: The terminal amino group (

) of the hydrazine is more nucleophilic than the internal nitrogen ( -

Electrophilic Discrimination: The acetal functionality, upon in-situ acid hydrolysis, reveals an aldehyde. The aldehyde is significantly more electrophilic than the ketone.

-

The Pathway:

-

The hydrazine

attacks the Aldehyde . -

This fixes the nitrogen chain orientation.

-

The internal

then cyclizes onto the Ketone (which bears the methyl group). -

Result: The methyl group ends up at position 5 (adjacent to the N1-substituent).

-

Visualization: Regioselective Logic

Caption: The "Acetal-Directed" pathway ensures the methyl group is positioned at C5 by directing the initial hydrazine attack to the aldehyde terminus.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole

Target: The core ring system.

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

-

Acetylacetaldehyde dimethyl acetal (1.1 equiv)

-

Conc. HCl (Catalytic)

Step-by-Step:

-

Dissolution: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Acetylacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

-

Cyclization: Add 3-4 drops of concentrated HCl. Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Isolation: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation: H-NMR should show a singlet for the C5-Methyl (~2.3 ppm) and characteristic pyrazole doublets (or singlets if C4 is substituted later). For this intermediate, C3-H and C4-H are doublets.

-

Protocol B: C4-Nitration (Electrophilic Aromatic Substitution)

Target: Introduction of the nitrogen source at C4.

Reagents:

-

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole (from Protocol A)

-

Nitric Acid (fuming, or 70%)

-

Sulfuric Acid (conc.) or Acetic Anhydride

Step-by-Step:

-

Preparation: Cool acetic anhydride (5 mL per mmol substrate) to 0°C. Slowly add fuming

(1.5 equiv) to form acetyl nitrate in situ (Caution: Exothermic). -

Addition: Add the pyrazole substrate (dissolved in minimal acetic anhydride) dropwise to the nitrating mixture at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.

-

Quench: Pour the mixture onto crushed ice. The nitro-pyrazole usually precipitates as a solid.

-

Filtration: Filter the solid, wash with copious water, and dry. Recrystallize from Ethanol if necessary.

Protocol C: Reduction to 1-Substituted-5-methyl-1H-pyrazol-4-amine

Target: The final amine scaffold.

Reagents:

-

4-Nitro-1-(4-chlorophenyl)-5-methyl-1H-pyrazole

-

Hydrazine monohydrate (5 equiv)

-

(10% wt, catalytic) or

-

Ethanol[3]

Step-by-Step:

-

Suspension: Suspend the nitro compound (5 mmol) and

(10 wt% load) in Ethanol (25 mL). -

Reduction: Heat to reflux and add Hydrazine monohydrate dropwise. (Alternative: Hydrogenation at 40 psi

at RT). -

Completion: Reflux for 1-2 hours until the yellow color of the nitro compound disappears.

-

Filtration: Filter hot through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate. The 4-amino derivative often solidifies upon cooling or trituration with ether.

-

Storage: Store under inert atmosphere (Argon) at -20°C; 4-amino pyrazoles can oxidize (darken) over time.

-

Medicinal Chemistry Applications

The 4-amino moiety is rarely the endpoint; it is a vector for constructing inhibitors of kinases (ATP-competitive) and GPCRs.

SAR Exploration Logic

-

Amide Linkage: Reacting the 4-amine with aryl acid chlorides creates "Type II" kinase inhibitors that extend into the hydrophobic back pocket.

-

Urea Linkage: Reaction with isocyanates creates a classic "Gatekeeper" binding motif (e.g., similar to Sorafenib).

-

Sulfonamides: Used to target specific residues in carbonic anhydrases or COX-2.

Visualization: SAR Workflow

Caption: Divergent synthesis from the 4-amino core allows access to multiple therapeutic classes, primarily kinase and cytokine inhibitors.

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., for JAK or CDK ), the pyrazole N2 acts as a hydrogen bond acceptor for the hinge region of the kinase. The 4-amino group (derivatized) acts as the donor. The 5-methyl group is crucial; it clashes with the "gatekeeper" residue in certain kinases, improving selectivity against off-target kinases that have smaller gatekeeper pockets.

References

-

Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry. Detailed methodology on controlling isomer ratios using 1,3-dicarbonyl equivalents.

-

Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C. Foundational work on the electrophilic substitution patterns of methyl-pyrazoles.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Comprehensive overview of the biological activity of aminopyrazoles, including kinase and COX inhibition.[4][5]

-

Heterogeneous Photocatalytic Reduction of Nitro Compounds. Journal of Organic Chemistry. Modern, green methods for reducing the 4-nitro intermediate to the amine.

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (Note: Contrasts 5-amino vs 4-amino synthesis routes).

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrazole-4-Amine Scaffold-Based Drug Discovery

Executive Summary

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and presence in numerous approved pharmaceuticals.[1][2] This guide focuses specifically on the pyrazole-4-amine core, a substructure that has proven exceptionally fruitful in the development of targeted therapeutics, particularly in oncology and inflammation. The strategic placement of the amino group at the C4 position provides a critical interaction point for a multitude of biological targets, enabling the design of highly potent and selective agents.[3][4]

This document provides an in-depth exploration of the pyrazole-4-amine scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental chemistry of the scaffold, detail robust synthetic strategies, analyze its application in targeting key protein families, and provide validated experimental protocols for synthesis and biological evaluation. Through a synthesis of established literature and field-proven insights, this guide aims to equip scientists with the knowledge to effectively leverage this powerful scaffold in their drug discovery programs.

The Pyrazole-4-Amine Core: A Chemist's Strategic Asset

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design.

Foundational Chemical Properties

The pyrazole ring is a tautomeric system, and its aromaticity makes it relatively stable to oxidation and reduction.[2][4] The two nitrogen atoms influence the ring's electronic properties: the N1 "pyrrole-like" nitrogen's lone pair participates in the aromatic system, while the N2 "pyridine-like" nitrogen's lone pair does not, rendering it basic.[3][6] This duality allows the scaffold to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), facilitating strong and specific interactions with protein targets.[7] The presence of the two nitrogen atoms reduces electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack, a key feature leveraged in its synthesis.[4][6]

The Strategic Importance of the 4-Amino Group

The introduction of an amino group at the C4 position is the defining feature of this scaffold class. This exocyclic amine provides an additional, potent hydrogen bond donor, which is frequently observed to form critical interactions with the "hinge region" of protein kinases. This ability to form multiple, well-defined hydrogen bonds is a primary reason for the scaffold's success in developing kinase inhibitors.[8] Furthermore, this amine serves as a versatile chemical handle for further functionalization, allowing chemists to explore vast chemical space and fine-tune a compound's pharmacological profile.[9]

Synthesis and Functionalization of the Pyrazole-4-Amine Scaffold

The construction of the pyrazole-4-amine core can be achieved through several reliable synthetic strategies. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthetic Strategies

The most common methods for synthesizing the pyrazole ring itself are:

-

Cyclocondensation: This classic approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated carbonyl) with a hydrazine derivative.[7][10] The regioselectivity of this reaction is a key consideration, especially when using substituted hydrazines.[10]

-

[3+2] Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile containing a carbon-carbon multiple bond.[5][7]

To install the 4-amino group, a common sequence involves the initial synthesis of a pyrazole ring, followed by nitration at the C4 position and subsequent reduction to the amine.

Figure 1: General synthetic pathway to the pyrazole-4-amine scaffold.

Detailed Protocol: Synthesis of a Pyrimidine-Substituted 4-Amino-(1H)-Pyrazole

This protocol is a representative example adapted from methodologies used in the synthesis of JAK inhibitors, demonstrating a common strategy for creating decorated pyrazole-4-amine cores.[11] The rationale for a two-step process involving an initial nucleophilic aromatic substitution followed by a second substitution is to control regiochemistry and build molecular complexity in a stepwise, predictable manner.

Step 1: Synthesis of 2-chloro-5-substituted-N-arylpyrimidin-4-amine (Intermediate)

-

Rationale: This step couples the first aromatic amine to the dichloropyrimidine core. The choice of base (e.g., DIPEA) is critical to neutralize the HCl generated without promoting unwanted side reactions.

-

Procedure:

-

To a solution of 5-substituted-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the desired aromatic amine (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold isopropanol and dry under vacuum.

-

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and LC-MS before proceeding.

-

Step 2: Synthesis of N-aryl-N'-(1H-pyrazol-4-yl)-5-substituted-pyrimidine-2,4-diamine (Final Product)

-

Rationale: This step introduces the core pyrazole-4-amine moiety. The use of an acid catalyst like trifluoroacetic acid (TFA) is often necessary to activate the pyrimidine ring for the second nucleophilic substitution. High temperature is required to overcome the activation energy for this reaction.

-

Procedure:

-

In a sealed vessel, combine the intermediate from Step 1 (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), and TFA (0.2 eq) in 2-pentanol.

-

Heat the mixture to 120 °C for 12-18 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with a suitable solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final compound.

-

Self-Validation: Final product structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Key Therapeutic Targets and Discovery Programs

The pyrazole-4-amine scaffold has been most successfully deployed as an ATP-competitive inhibitor of protein kinases. Its structure is well-suited to bind to the ATP-binding pocket, with the pyrazole ring acting as a stable anchor and the 4-amino group forming key hydrogen bonds with the kinase hinge region.

A Dominant Force in Kinase Inhibition

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] The pyrazole-4-amine scaffold has yielded inhibitors against numerous kinase families.

-

Aurora Kinases: AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases.[12][13] The discovery of AT9283 was a landmark example of fragment-based drug discovery, where a pyrazole-benzimidazole fragment was optimized into a clinical candidate.[12]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is critical for immune responses, and its abnormal activation is linked to myeloproliferative neoplasms and inflammatory conditions.[11] Multiple series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors, with some compounds showing low nanomolar IC₅₀ values against JAK1, JAK2, and JAK3.[11]

-

Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[1][14] Researchers have successfully used bioisosteric replacement strategies, substituting moieties on a lead compound with pyrazole derivatives to create novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity (Kᵢ = 0.005 µM for the best compound).[1][14]

Figure 2: A typical workflow for identifying a pyrazole-4-amine kinase inhibitor.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazole-4-amine core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Dissecting the SAR

The SAR for this scaffold is highly dependent on the target class, but general principles can be outlined, particularly for kinase inhibitors.

Note: The DOT script above requires a central image pyrazole_4_amine_core.png to render correctly. As this cannot be embedded, the diagram illustrates the intended logical connections.

Figure 3: Key positions for SAR exploration on the pyrazole-4-amine scaffold.

-

N1-Position: Substitution at the N1 position often influences physicochemical properties like solubility. It can also be used to probe deeper into hydrophobic pockets of the target protein.

-

C3-Position: This position is frequently pointed towards the solvent-exposed region of an active site. Modifications here can be used to improve solubility or introduce vectors for further conjugation (e.g., for PROTACs).

-

C5-Position: The C5 substituent is often critical for determining selectivity. It can extend into variable "selectivity pockets" adjacent to the main ATP-binding site, allowing for differentiation between closely related kinases.

-

4-Amino Group: While often unsubstituted to maintain its crucial hydrogen-bonding capability, N-alkylation can sometimes be tolerated and may modulate potency or cell permeability.

Data-Driven Optimization

The optimization process is guided by quantitative data. A well-structured data table is essential for making informed decisions.

| Compound ID | R¹ (at N1) | R³ (at C3) | R⁵ (at C5) | Target Kinase IC₅₀ (nM)[11] | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM)[1][14] |

| Lead-01 | H | -CH₃ | -Phenyl | 50 | 250 | 5.2 |

| Opt-02 | -CH₃ | -CH₃ | -Phenyl | 45 | 200 | 4.8 |

| Opt-03 | H | -CH₃ | 4-Fluorophenyl | 15 | 300 | 1.5 |

| Opt-04 | H | -CF₃ | 4-Fluorophenyl | 5 | 1500 | 0.45 |

| Opt-05 | H | -CF₃ | 3-Pyridyl | 8 | 800 | 0.50 |

Table 1: Hypothetical SAR data for a pyrazole-4-amine series targeting a protein kinase. The data illustrates how modifications at C3 and C5 can dramatically improve potency (lower IC₅₀) and selectivity (larger ratio of off-target to target IC₅₀), leading to better cellular activity (lower GI₅₀).

A Validated Protocol for Biological Evaluation

Once a series of compounds has been synthesized, they must be evaluated biologically. An in vitro kinase inhibition assay is a fundamental first step.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and common format for measuring inhibitor binding to a kinase active site.

-

Rationale: The assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. A decrease in the FRET signal indicates that the compound is binding to the kinase and competing with the tracer. This direct binding format is less prone to artifacts than activity-based assays.

-

Materials:

-

Europium-labeled anti-tag antibody (e.g., Anti-GST).

-

GST-tagged Kinase of interest.

-

Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (e.g., Kinase Tracer 236).

-

Test compounds serially diluted in DMSO.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

-

Procedure:

-

Step A (Compound Plating): Prepare a 3-fold serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a low-volume 384-well plate.

-

Step B (Kinase/Antibody Mix): Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. The concentrations must be optimized beforehand but are typically in the low nanomolar range. Add 5 µL of this mix to each well of the assay plate.

-

Step C (Incubation): Centrifuge the plate briefly to mix and incubate for 60 minutes at room temperature. This allows the compound to reach binding equilibrium with the kinase.

-

Step D (Tracer Addition): Prepare a solution of the Alexa Fluor 647-labeled tracer in assay buffer. Add 5 µL of this solution to each well.

-

Step E (Final Incubation & Reading): Centrifuge the plate again and incubate for another 60 minutes at room temperature, protected from light.

-

Step F (Data Acquisition): Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and record emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

-

Data Analysis & Self-Validation:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Controls: Wells with no inhibitor (0% inhibition) and wells with a known potent inhibitor or no kinase (100% inhibition) must be included on every plate to calculate Z'-factor, a measure of assay quality. A Z'-factor > 0.5 is considered excellent and validates the results of the screen.

-

Conclusion and Future Perspectives

The pyrazole-4-amine scaffold is a proven and powerful core structure in drug discovery. Its synthetic tractability, combined with favorable physicochemical properties and a remarkable ability to interact with key therapeutic targets like protein kinases, ensures its continued relevance.[15] Future efforts will likely focus on expanding its application to new target classes and integrating it into novel therapeutic modalities. The rise of covalent inhibitors[16], proteolysis-targeting chimeras (PROTACs), and molecular glues presents exciting new opportunities where the pyrazole-4-amine's versatility as a customizable, high-affinity anchor can be leveraged to address previously "undruggable" targets and overcome clinical resistance.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

-

The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. JPET. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1H-pyrazol-4-amine. PubChem - NIH. [Link]

-

Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University Pure. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

a Examples of pyrazole scaffolds. b Synthetic approaches towards... ResearchGate. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.korea.ac.kr [pure.korea.ac.kr]

An In-Depth Technical Guide to 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a validated synthesis protocol, and explores its current and potential applications in drug discovery, particularly in the realm of kinase inhibition and oncology. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Aminopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile biological activities.[1] Among its derivatives, aminopyrazoles have emerged as crucial building blocks for a plethora of clinically relevant molecules, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The amino group serves as a versatile handle for further chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This guide focuses on a specific, yet highly promising aminopyrazole derivative: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine . The strategic incorporation of a cyclopentyl group at the N1 position and a methyl group at the C3 position imparts distinct physicochemical characteristics that can influence solubility, lipophilicity, and binding interactions with biological targets.

Physicochemical Properties of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine are summarized in the table below, based on data retrieved from the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| Molecular Weight | 165.24 g/mol | [3] |

| IUPAC Name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | [3] |

| CAS Number | 30241-37-3 | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Validated Experimental Protocol

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a β-ketonitrile with a hydrazine derivative.[4] This approach offers a straightforward and efficient route to the desired pyrazole core.

General Reaction Scheme

The synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine proceeds via the cyclocondensation of cyclopentylhydrazine with a suitable β-ketonitrile, such as acetoacetonitrile.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for aminopyrazole synthesis.[4]

Materials and Equipment:

-

Cyclopentylhydrazine hydrochloride

-

Acetoacetonitrile

-

Sodium ethoxide

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) in absolute ethanol (100 mL).

-

Addition of Base: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to liberate the free cyclopentylhydrazine.

-

Addition of β-Ketonitrile: Add acetoacetonitrile (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine as a pure compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the structure of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine.

Applications in Drug Discovery

The aminopyrazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The ability of this heterocycle to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing potent and selective enzyme inhibitors.

Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrazole derivatives have been extensively explored as kinase inhibitors. While specific studies on 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine as a kinase inhibitor are not widely published, closely related 3-aminopyrazole derivatives have demonstrated potent inhibitory activity against various kinases, including AXL kinase and Fibroblast Growth Factor Receptors (FGFR).[4][5]

The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyrazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring, such as the cyclopentyl and methyl groups in the title compound, occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Anticancer Activity

Given their role as kinase inhibitors, it is no surprise that aminopyrazole derivatives have shown significant promise as anticancer agents.[2][6] The inhibition of oncogenic kinases can halt tumor cell proliferation, induce apoptosis, and prevent metastasis. The development of pyrazole-based anticancer drugs is an active area of research, with several compounds having entered clinical trials. The versatility of the 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine scaffold makes it an attractive starting point for the design of novel anticancer agents targeting a range of kinases implicated in various malignancies.

Conclusion and Future Perspectives

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine is a valuable heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis and the proven track record of the aminopyrazole scaffold in medicinal chemistry make it an attractive candidate for the development of novel therapeutic agents. Future research will likely focus on the synthesis of libraries based on this core structure and their screening against a wide range of biological targets, particularly protein kinases. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies for cancer and other diseases.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. Available at: [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [No valid URL found]

-

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [No valid URL found]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

-

3-Cyclopentyl-1H-pyrazol-5-amine. MySkinRecipes. Available at: [Link]

- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. [No valid URL found]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

-

Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. PMC. Available at: [Link]

-

Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. Available at: [Link]

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [No valid URL found]

Sources

- 1. 3-Cyclopentyl-1H-pyrazol-5-amine [myskinrecipes.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Privileged Scaffolds: Synthetic Strategies for Heterocyclic Amine Kinase Inhibitors

Introduction: The Hinge-Binding Imperative

In the design of small-molecule kinase inhibitors, the ATP-binding pocket is the primary theater of operation. Within this pocket, the hinge region —a flexible segment connecting the N-terminal and C-terminal lobes of the kinase—dictates affinity and selectivity.

ATP binds to this region via its adenine ring, forming a specific hydrogen bond network.[1] To compete with ATP, a synthetic inhibitor must mimic this interaction. Heterocyclic amines (purines, pyrimidines, quinazolines, and indazoles) are the "privileged scaffolds" of choice because they possess the requisite donor-acceptor (D-A) motifs to anchor the molecule.

The Pharmacophore Model

The most potent Type I inhibitors (binding to the active conformation) typically establish 1 to 3 hydrogen bonds with the backbone residues of the hinge.

-

Acceptor (A): Interacts with the backbone NH.

-

Donor (D): Interacts with the backbone Carbonyl (C=O).

Common motifs include the N1-C6-N system in adenines or the N1-C2-N system in aminopyrimidines.[2]

Figure 1: Canonical hydrogen bonding interaction between a heterocyclic amine inhibitor and the kinase hinge region.[2]

Strategic Scaffold Selection

Choosing the right heterocycle is a balance between binding affinity, solubility, and synthetic tractability.

| Scaffold Class | Representative Drug | Key Features | Synthetic Challenge |

| Quinazoline | Gefitinib, Erlotinib | High affinity (EGFR), flat topology.[2] | Poor solubility; requires solubilizing tails. |

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | Adenine isostere; C4-position is highly reactive.[2] | Regioselectivity during ring closure. |

| Aminopyrimidine | Imatinib, Palbociclib | Flexible; allows "gatekeeper" access. | Buchwald coupling often required for functionalization. |

| Indolinone | Sunitinib | Binds via C=O/NH pair; distinct from adenine mimics. | Knoevenagel condensation chemistry. |

Synthetic Methodologies

The assembly of these inhibitors generally relies on forming a C–N bond between the heterocyclic core (the hinge binder) and a solubilizing or specificity-determining tail. Two primary pathways dominate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .[2]

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heterocycles (e.g., 4-chloroquinazolines, 2,4-dichloropyrimidines).[2] Mechanism: Addition-Elimination.[2]

Experimental Workflow (4-Anilinoquinazoline Synthesis)

This protocol describes the synthesis of a Gefitinib-like core.[2]

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with the quinazoline substrate and iPrOH (10 mL/g).

-

Step 2: Add the aniline derivative.

-

Step 3: Heat to reflux (80–85°C) for 2–4 hours.

-

Step 4 (Validation): Monitor reaction via LC-MS. The product often precipitates as the hydrochloride salt.

-

Step 5: Cool to room temperature. Filter the precipitate.[3]

-

Step 6: Wash the cake with cold iPrOH and Et₂O to remove unreacted aniline.

-

Why this works: The N1 of the quinazoline ring acts as an electron sink, activating the C4-Cl bond. Using iPrOH allows the product (as a salt) to crash out, driving the equilibrium forward and simplifying purification.

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated or electron-neutral heterocycles (e.g., 3-bromopyridine, 5-bromopyrimidine) where SNAr fails.[2] Mechanism: Pd-catalyzed cross-coupling.[2][4]

Experimental Workflow (Aminopyrimidine Synthesis)

-

Reagents:

-

Procedure:

-

Step 1 (Inerting): Flame-dry the reaction vessel and cycle with Argon/N₂ three times.

-

Step 2: Add Pd source, Ligand, Base, and Substrate.[5] Add solvent.

-

Step 3: Sparge with Argon for 5-10 minutes (Critical: O₂ kills the active Pd(0) species).[2]

-

Step 4: Heat to 100°C for 12 hours.

-

Step 5 (Workup): Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

-

Step 6: Purify via Flash Chromatography (DCM/MeOH gradient).[2]

-

Critical Insight: For sterically hindered amines, switch from Xantphos to BrettPhos or RuPhos . If the substrate contains base-sensitive groups, use K₃PO₄ instead of NaOtBu.